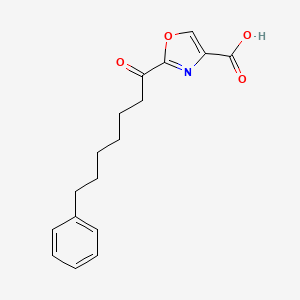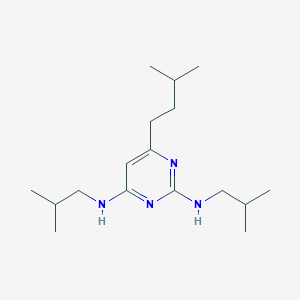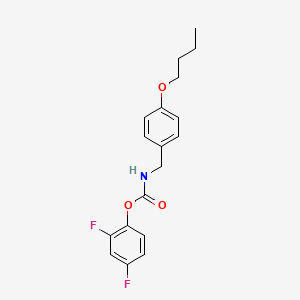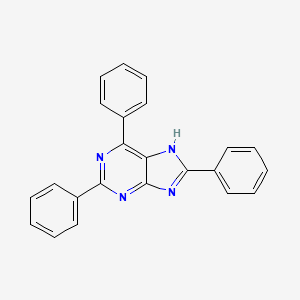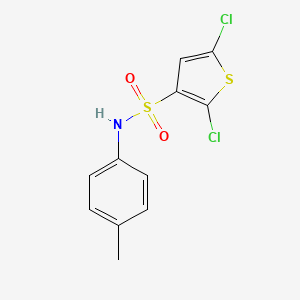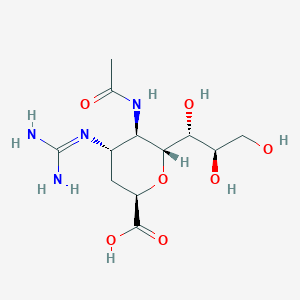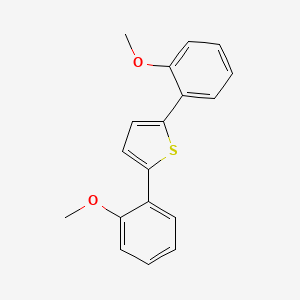
2,5-Bis(2-methoxyphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methoxyphenyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its two methoxyphenyl groups attached at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(2-methoxyphenyl)thiophene typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of aryl halides with organoboron compounds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction temperature maintained around 80-100°C .
Industrial Production Methods: On an industrial scale, the production of thiophene derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(2-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: Typically involves the addition of hydrogen to the thiophene ring, potentially altering its electronic properties.
Substitution: Commonly occurs at the methoxyphenyl groups, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield diketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,5-Bis(2-methoxyphenyl)thiophene has several applications across different fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-bis(2-methoxyphenyl)thiophene in biological systems involves its interaction with specific molecular targets. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In electronic applications, the compound’s conjugated system facilitates efficient charge transport, making it suitable for use in semiconductors and other electronic devices .
Comparison with Similar Compounds
2,5-Bis(4-methoxyphenyl)thiophene: Similar structure but with methoxy groups at the 4 positions of the phenyl rings.
2,5-Bis(3-methoxyphenyl)thiophene: Methoxy groups at the 3 positions of the phenyl rings.
2,5-Bis(4-hydroxyphenyl)thiophene: Hydroxy groups instead of methoxy groups.
Uniqueness: 2,5-Bis(2-methoxyphenyl)thiophene is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This positioning can enhance its suitability for certain applications, such as in organic electronics, where precise control over electronic properties is crucial .
Properties
Molecular Formula |
C18H16O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-bis(2-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3 |
InChI Key |
VXQDFBRKMXPIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(S2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
